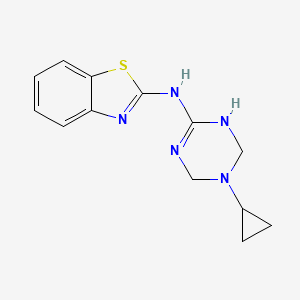

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine

描述

Historical Context of Heterocyclic Compound Development

The development of heterocyclic compounds has a rich history that traces back to the early nineteenth century, establishing the foundation for compounds like this compound. The journey began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest discoveries in heterocyclic chemistry. This pioneering work established a precedent for the systematic study of ring structures containing atoms other than carbon. The subsequent decades witnessed remarkable progress in heterocyclic chemistry, with Dobereiner producing furan compounds using sulfuric acid with starch in 1832, followed by Runge's collection of pyrrole through dry distillation in 1834.

The evolution of heterocyclic chemistry gained momentum throughout the nineteenth century, with several landmark discoveries that directly influenced the development of modern compounds like this compound. Quinoline was isolated in 1834 by Runge from coal distillates, while pyridine was discovered in 1849 by Anderson through pyrolysis of bones. These early discoveries laid the groundwork for understanding the unique properties of nitrogen-containing heterocycles, which form the core structural elements of the target compound. The systematic nomenclature for heterocyclic compounds was later established through the combined efforts of Hantzsch in 1887 and Widman in 1888, creating the Hantzsch-Widman system that remains fundamental to modern heterocyclic chemistry.

The twentieth century marked a transformative period for heterocyclic chemistry, particularly with the recognition of their pharmaceutical importance. By 1906, Friedlander had revolutionized the agricultural industry through synthetic chemistry with the production of indigo dye, demonstrating the practical applications of heterocyclic compounds. The discovery that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles underscored the critical importance of these compounds in modern medicine. This statistical reality directly relates to compounds like this compound, which incorporates multiple nitrogen-containing heterocyclic systems.

The benzothiazole component of this compound has its own distinguished history within heterocyclic chemistry. Benzothiazole, with the chemical formula C₇H₅NS, represents an aromatic heterocyclic compound that consists of a five-membered 1,3-thiazole ring fused to a benzene ring. The structural significance of benzothiazole lies in its planar nine-atom bicycle configuration, where the heterocyclic core demonstrates ready substitution at the methyne center in the thiazole ring. This structural characteristic has made benzothiazole derivatives particularly valuable in pharmaceutical applications, with notable examples including riluzole and pramipexole, which exhibit dopamine-acting properties.

Significance of Benzothiazole-Triazine Hybrid Architectures in Medicinal Chemistry

The significance of benzothiazole-triazine hybrid architectures, exemplified by this compound, stems from the complementary pharmacological properties of both heterocyclic systems. Benzothiazole-based compounds have demonstrated remarkable versatility in medicinal chemistry, exhibiting analgesic, anti-inflammatory, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial activities. This broad spectrum of biological activities makes benzothiazole an attractive scaffold for drug development, particularly when combined with other bioactive heterocycles like triazines. The benzothiazole moiety's ability to interact with various biological targets through its planar ring system enhances the potential therapeutic applications of hybrid compounds.

Triazine scaffolds, particularly 1,3,5-triazines, have emerged as promising molecular frameworks for addressing complex diseases such as Alzheimer's disease and cancer. The triazine component in this compound represents a saturated 1,3,5-triazine derivative, which differs from the aromatic triazine ring by exhibiting modified electronic properties and enhanced three-dimensional flexibility. Research has demonstrated that 1,3,5-triazine derivatives possess neuroprotective effects, combined with inhibitory activity against acetylcholinesterase and the ability to intercalate between amyloid-beta sheets, promoting their disaggregation. These properties make triazine-containing compounds particularly valuable for neurological applications.

The combination of benzothiazole and triazine scaffolds in hybrid architectures represents a strategic approach to multitarget drug design. Studies have shown that 1,3,5-triazine-benzothiazole hybrids demonstrate significant biological activities, including antimicrobial and anticancer properties. A novel series of s-triazine linked benzothiazole hybrids exhibited remarkable antibacterial activity with minimum inhibitory concentration values ranging from 12.5 to 62.5 micromolar, along with antifungal activity of 100 to 200 micromolar. These findings highlight the enhanced biological activity achieved through the combination of these two heterocyclic systems.

The medicinal chemistry significance of benzothiazole-triazine hybrids is further emphasized by their potential as multifunctional therapeutic agents. Recent research on 1,3,5-triazine-benzimidazole hybrids as multifunctional acetylcholinesterase inhibitors has demonstrated the value of hybrid approaches in addressing complex pathological mechanisms. The structural diversity achievable through different substitution patterns on both the benzothiazole and triazine components allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. This flexibility in molecular design enables the development of compounds with optimized therapeutic profiles while minimizing off-target effects.

The contemporary relevance of compounds like this compound is underscored by the growing recognition that heterocyclic compounds represent a cornerstone of modern drug development. Their significance is rooted in their diverse chemical and biological properties, which enable the creation of molecules with enhanced potency, selectivity, and metabolic stability. The iterative process of heterocyclic drug development involves the synthesis and evaluation of diverse derivatives, aiming to identify lead compounds with optimal drug-like properties for further preclinical and clinical development.

| Structural Component | Key Properties | Therapeutic Relevance |

|---|---|---|

| Benzothiazole Core | Planar nine-atom bicycle, electron-withdrawing thiazole | Anti-inflammatory, antimicrobial, neuroprotective |

| 1,3,5-Triazine Ring | Three nitrogen atoms, structural flexibility | Acetylcholinesterase inhibition, amyloid-beta modulation |

| Cyclopropyl Substituent | Steric constraint, metabolic stability | Enhanced selectivity, prolonged activity |

| Tetrahydro Configuration | Saturated ring, three-dimensional flexibility | Improved pharmacokinetic properties |

属性

IUPAC Name |

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5S/c1-2-4-11-10(3-1)16-13(19-11)17-12-14-7-18(8-15-12)9-5-6-9/h1-4,9H,5-8H2,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEHJUWEAQMWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CNC(=NC2)NC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139820 | |

| Record name | 2-Benzothiazolamine, N-(5-cyclopropyl-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-24-1 | |

| Record name | 2-Benzothiazolamine, N-(5-cyclopropyl-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, N-(5-cyclopropyl-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Overview of the Compound’s Structural Features Relevant to Synthesis

- The compound contains a 1,3-benzothiazol-2-amine core, a heterocyclic scaffold known for its biological activity and synthetic versatility.

- The 5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl substituent is a tetrahydrotriazine ring bearing a cyclopropyl group, which adds steric and electronic complexity.

- The linkage is an amine bond connecting the benzothiazole nitrogen at position 2 to the triazine ring.

General Synthetic Strategies for Benzothiazole Derivatives

Several synthetic routes exist for benzothiazole derivatives, which can be adapted for the target compound:

- Formation of the benzothiazole ring typically involves condensation of 2-aminothiophenol with carboxylic acids, aldehydes, or their derivatives.

- Functionalization at the 2-position (amine substitution) can be achieved via nucleophilic substitution or coupling reactions.

Recent literature highlights various synthetic approaches for benzothiazole derivatives, including:

- Diazo-coupling reactions

- Knoevenagel condensations

- One-pot multicomponent reactions

- Microwave-assisted syntheses

These methods provide efficient access to substituted benzothiazoles with diverse functional groups.

Preparation of 1,3-Benzothiazol-2-amine Core

A key intermediate, 1,3-benzothiazol-2-amine , can be synthesized by:

- Reaction of 2-aminothiophenol with appropriate carbonyl compounds.

- Alternative methods include the Hantzsch condensation of 2-bromoacetophenones with thiourea, which is fast, catalyst-free, and eco-friendly.

Synthesis of the 5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazine Moiety

The tetrahydro-1,3,5-triazine ring is commonly prepared by:

- Cyclization of amidine or guanidine derivatives with suitable aldehydes or ketones.

- Introduction of the cyclopropyl group is typically achieved by using cyclopropyl-containing precursors or by cyclopropanation reactions on intermediates.

Coupling of the Benzothiazol-2-amine with the Tetrahydrotriazine Ring

The critical step in preparing N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine is the formation of the amine bond linking the benzothiazole and triazine moieties.

- This can be achieved through nucleophilic substitution where the amine group on benzothiazole attacks an electrophilic center on the triazine intermediate.

- Alternatively, coupling reactions catalyzed by bases or metal catalysts can be employed.

- Literature patents describe coupling processes for related heterocyclic compounds involving amine nucleophiles and activated triazine intermediates.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 1,3-benzothiazol-2-amine | 2-Aminothiophenol + aldehyde/2-bromoacetophenone + thiourea, solvent-free or ethanol, microwave or reflux | Formation of benzothiazol-2-amine core |

| 2 | Preparation of 5-cyclopropyl-tetrahydro-1,3,5-triazine | Cyclopropyl-substituted amidine + aldehyde, acid/base catalysis | Formation of triazine ring with cyclopropyl group |

| 3 | Coupling reaction | Benzothiazol-2-amine + triazine intermediate, base (e.g., K2CO3), solvent (DMF or similar), heat | Formation of this compound |

Analytical Data and Purification

- Purification is typically done by recrystallization or chromatography.

- Characterization involves NMR, MS, and IR spectroscopy to confirm the structure.

- Yield and purity depend on reaction conditions and reagent quality.

Summary Table of Preparation Methods and Key Parameters

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch condensation for benzothiazole | 2-Bromoacetophenone, thiourea | None (solvent-free) | Microwave irradiation, few seconds | Fast, eco-friendly, good yield | Limited to certain substrates |

| Cyclization for triazine ring | Amidines, aldehydes | Acid/base catalysts | Reflux or room temp | Straightforward cyclization | Sensitive to substituents |

| Coupling reaction | Benzothiazol-2-amine, triazine intermediate | Base (K2CO3), DMF | Heating (80-120°C) | Efficient bond formation | Requires careful control to avoid side reactions |

Research Findings and Optimization Notes

- Microwave-assisted synthesis accelerates benzothiazole formation with high yields and purity.

- Use of anhydrous solvents and inert atmosphere improves coupling efficiency.

- Base choice influences reaction rate and selectivity; potassium carbonate is commonly effective.

- Cyclopropyl substituent introduction requires careful handling due to ring strain and reactivity.

- Multi-step synthesis demands purification at intermediate stages to avoid impurities in final product.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzothiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

科学研究应用

Pharmaceutical Applications

Neurokinin Receptor Modulation

One of the primary applications of this compound is as a modulator of neurokinin receptors, particularly the NK-3 receptor. Research indicates that compounds similar to N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine can serve as selective antagonists for NK-3 receptors. Such antagonists are being investigated for their therapeutic potential in treating various central nervous system (CNS) disorders including:

- Depression

- Anxiety

- Psychosis

- Bipolar disorders

- Cognitive disorders

The modulation of NK-3 receptors may provide new avenues for addressing these conditions by targeting neurokinin pathways involved in mood regulation and cognitive function .

Insect Growth Regulation

This compound is structurally related to compounds known for their insect growth regulatory properties. Similar compounds such as cyromazine have been utilized as insect growth regulators (IGRs) in agricultural settings to control pest populations without harming beneficial insects. This application underscores the compound's potential in agrochemicals for sustainable pest management strategies .

Case Study: Neurokinin Receptor Antagonists

A study highlighted the effectiveness of NK-3 receptor antagonists in animal models of anxiety and depression. The results showed that these compounds could significantly reduce anxiety-like behaviors and improve mood-related outcomes when administered chronically . This suggests that this compound could be a candidate for further development in treating mood disorders.

Case Study: Agricultural Applications

Research on similar triazine compounds has demonstrated their efficacy as IGRs against specific pests in crop systems. Field trials indicated that these compounds could effectively reduce pest populations while minimizing ecological disruption . Such findings support the exploration of this compound in agricultural formulations.

作用机制

The mechanism by which N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine and benzothiazole moieties may contribute to binding affinity and specificity, influencing the compound’s biological activity.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazine Core

Cyclopropyl vs. Bulkier Alkyl/Aryl Groups

- N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethoxy-4-methyl-2-quinazolinamine (): Substitution: Benzyl (bulky aryl group) at the 5-position. Molecular Weight: Higher ($ \text{C}{23}\text{H}{25}\text{N}_{7}\text{O} $, 423.49 g/mol) due to the quinazoline and ethoxy groups .

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine ():

Polar Functional Groups

- N-(4,6-dimorpholino-1,3,5-triazin-2-yl) derivatives (): Substitution: Morpholine (oxygen-containing heterocycle) at the 4- and 6-positions. Impact: Enhanced solubility due to polar morpholino groups, contrasting with the hydrophobic cyclopropyl group in the target compound. These derivatives are often intermediates in drug discovery .

Benzothiazole vs. Quinazoline Moieties

- Target Compound : The 1,3-benzothiazole group is electron-deficient due to the sulfur atom, favoring interactions with electron-rich biological targets.

- Quinazoline Analogs ():

- Quinazoline is a larger, planar heterocycle with nitrogen atoms at positions 1 and 3. This structure supports hydrogen bonding and intercalation in nucleic acid targets.

- Example: 8-methoxy-4-methyl-N-(5-propyl-triazin-2-yl)quinazolin-2-amine () has a methoxy group that increases polarity ($ \text{C}{16}\text{H}{22}\text{N}_{6}\text{O} $, 314.39 g/mol) .

生物活性

N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzothiazole moiety and a tetrahydro-triazine ring. Its molecular formula is with a molecular weight of approximately 232.3 g/mol. The structural characteristics contribute to its biological activity.

Research indicates that compounds with benzothiazole and triazine structures often exhibit diverse biological activities. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The tetrahydro-triazine component may interact with specific receptors in the central nervous system (CNS), potentially influencing neurokinin pathways.

Biological Activity Overview

Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The compound showed IC50 values in the micromolar range against breast and lung cancer cell lines.

Antimicrobial Activity

In vitro assays revealed that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be within the range of 32 to 64 µg/mL for several tested strains.

Neuroprotective Effects

Preclinical studies have indicated that the compound may have neuroprotective properties by modulating neurokinin receptor activity. This suggests potential applications in treating neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine, and how can its purity be optimized?

- Methodology : The compound's synthesis likely involves cyclocondensation and coupling steps. A general approach includes:

Preparing the 1,3-benzothiazol-2-amine core via cyclization of substituted anilines with thiourea derivatives under acidic conditions .

Introducing the 5-cyclopropyl-1,3,5-triazine moiety via nucleophilic substitution, using cyclopropylamine or cyclopropane-containing reagents.

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., methanol/water) to enhance purity .

- Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to minimize byproducts like unreacted amines or triazine intermediates.

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzothiazole aromatic protons at δ 7.0–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds common in triazine-thiazole hybrids) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test inhibition of PGE2 production via COX-2 enzymatic assays, given the role of 2-aminothiazoles in prostaglandin modulation .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen antitumor potential .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodology :

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model cyclopropane-triazine coupling energetics and identify transition states .

- Solvent effects : Simulate solvent interactions (e.g., DMF vs. ethanol) to predict reaction yields using COSMO-RS models .

- Machine learning : Train models on existing triazine-thiazole reaction data to predict optimal conditions (temperature, catalyst) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodology :

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, incubation times) to rule out variability .

- SAR analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on activity using matched molecular pairs .

- Metabolic stability testing : Assess liver microsome stability to determine if discrepancies arise from compound degradation .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

- Methodology :

- Molecular docking : Model interactions with targets like PFOR enzyme (common in anaerobic organisms) or COX-2, leveraging known benzothiazole-triazine binding motifs .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified enzymes .

- CRISPR-Cas9 knockouts : Validate target specificity by silencing candidate genes (e.g., COX-2) in cellular assays .

Q. What advanced characterization techniques are critical for studying its solid-state properties?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。